Edaglitazone

Vue d'ensemble

Description

L’édaglitazone est un agoniste puissant et sélectif du récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ). Il est principalement connu pour ses propriétés antidiabétiques, améliorant la sensibilité à l’insuline et favorisant l’oxydation du glucose. L’édaglitazone a montré un potentiel significatif dans l’amélioration de la sensibilité à l’insuline et du métabolisme du glucose, ce qui en fait un candidat prometteur pour le traitement du diabète de type 2 .

Applications De Recherche Scientifique

Edaglitazone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study PPARγ agonists and their interactions.

Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.

Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus and related metabolic disorders

Industry: Utilized in the development of antidiabetic drugs and other therapeutic agents.

Mécanisme D'action

L’édaglitazone exerce ses effets en se liant au récepteur PPARγ, un récepteur nucléaire impliqué dans la régulation du métabolisme du glucose et des lipides. Lors de la liaison, l’édaglitazone active le récepteur, conduisant à la transcription de gènes impliqués dans l’absorption du glucose, la sensibilité à l’insuline et le métabolisme des lipides. Cette activation améliore la sensibilité à l’insuline et favorise l’oxydation du glucose, améliorant ainsi le métabolisme du glucose .

Analyse Biochimique

Biochemical Properties

Edaglitazone interacts with the PPARγ receptor, a key player in the regulation of insulin sensitivity . As a PPARγ agonist, this compound binds to this receptor, activating it and influencing the transcription of genes involved in glucose and lipid metabolism

Cellular Effects

This compound’s primary cellular effect is the enhancement of insulin sensitivity and the rate of glucose oxidation . This is achieved through its interaction with the PPARγ receptor, which influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PPARγ receptor . This binding activates the receptor, leading to changes in the expression of genes involved in glucose and lipid metabolism .

Metabolic Pathways

This compound is involved in the PPARγ pathway, influencing the metabolism of glucose and lipids .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

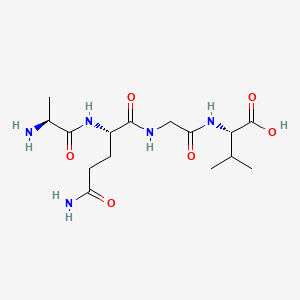

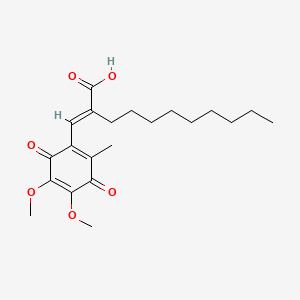

L’édaglitazone peut être synthétisé par la réduction d’un intermédiaire thiazolidinedione méthylénique connu. Le processus implique l’utilisation d’aluminium activé par traitement au chlorure mercurique . La voie de synthèse comprend généralement les étapes suivantes :

- Préparation de l’intermédiaire thiazolidinedione méthylénique.

- Réduction de l’intermédiaire en utilisant de l’aluminium activé.

- Purification et isolement du produit final.

Méthodes de production industrielle

La production industrielle de l’édaglitazone implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

- Préparation à grande échelle de l’intermédiaire thiazolidinedione méthylénique.

- Réduction efficace en utilisant de l’aluminium activé.

- Techniques de purification avancées pour isoler l’édaglitazone avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

L’édaglitazone subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’édaglitazone peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Le composé peut être réduit pour former différents dérivés réduits.

Substitution : L’édaglitazone peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium lithium sont couramment utilisés.

Substitution : Divers réactifs, y compris les halogènes et les nucléophiles, sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

L’édaglitazone a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes du PPARγ et leurs interactions.

Biologie : Enquêté pour ses effets sur le métabolisme cellulaire et la sensibilité à l’insuline.

Médecine : Exploré comme agent thérapeutique potentiel pour le diabète de type 2 et les troubles métaboliques associés

Industrie : Utilisé dans le développement de médicaments antidiabétiques et d’autres agents thérapeutiques.

Comparaison Avec Des Composés Similaires

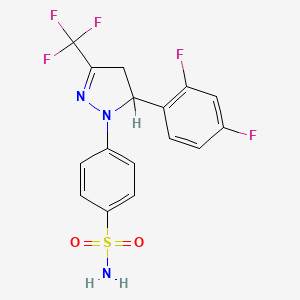

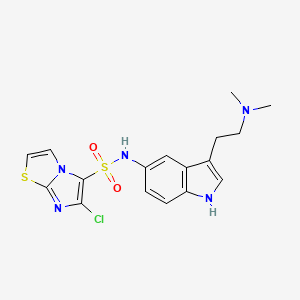

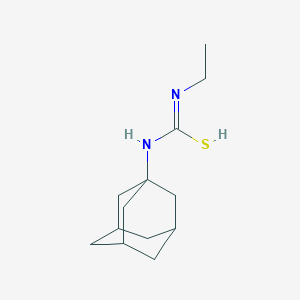

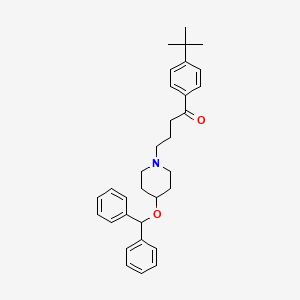

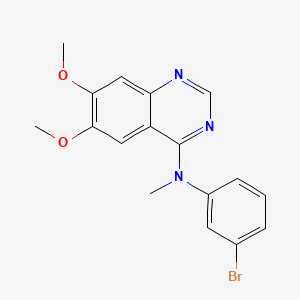

L’édaglitazone est comparé à d’autres agonistes du PPARγ, tels que la rosiglitazone et la pioglitazone. Bien que tous ces composés partagent un mécanisme d’action commun, l’édaglitazone est unique en raison de sa sélectivité et de sa puissance plus élevées pour le PPARγ. Des composés similaires comprennent :

Rosiglitazone : Un autre agoniste du PPARγ ayant des propriétés antidiabétiques.

Pioglitazone : Un agoniste du PPARγ utilisé dans le traitement du diabète de type 2.

Aleglitazar : Un agoniste dual du PPARα/γ avec des avantages thérapeutiques potentiels pour les maladies cardiovasculaires.

Les caractéristiques structurales uniques de l’édaglitazone et sa sélectivité plus élevée en font un candidat prometteur pour la poursuite de la recherche et du développement dans le domaine des troubles métaboliques.

Propriétés

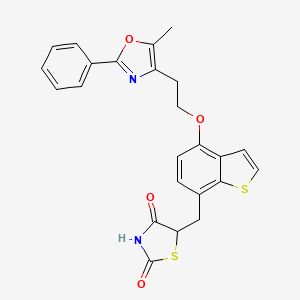

IUPAC Name |

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAXAFNSRADSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870240 | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213411-83-7, 892128-35-7, 892128-36-8 | |

| Record name | Edaglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDAGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDAGLITAZONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

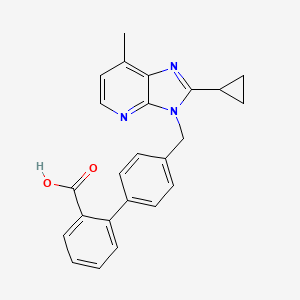

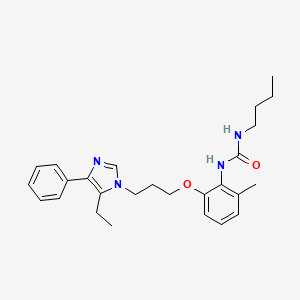

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)

![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)

![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)

![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)

![4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1671023.png)